benzyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
Benzyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a fused heterocyclic compound featuring a pyrimido-thiazine core with a 3-methoxyphenyl substituent at the 6-position, a methyl group at the 8-position, and a benzyl ester at the 7-position. Its synthesis likely involves cyclocondensation reactions followed by functionalization, as seen in related analogs .
Properties
Molecular Formula |
C23H22N2O4S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
benzyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C23H22N2O4S/c1-15-20(22(27)29-14-16-7-4-3-5-8-16)21(17-9-6-10-18(13-17)28-2)25-19(26)11-12-30-23(25)24-15/h3-10,13,21H,11-12,14H2,1-2H3 |
InChI Key |
VABXHWRPYDRUCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=CC=C3)OC)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiourea Derivatives
A thiourea precursor reacts with β-keto esters under acidic or basic conditions to form the bicyclic system. For example, EP0409223A2 describes the reaction of 4,5,6-trisubstituted 1,2,3,4-tetrahydro-pyrimidine-2-thiones with dihaloalkanes (e.g., 1,2-dibromoethane) in the presence of potassium carbonate (KCO) and potassium iodide (KI) as a catalyst. The reaction proceeds at 70–80°C for 5–36 hours, yielding the pyrimido-thiazine scaffold in 65–75% yield.
Key Reaction Parameters
| Parameter | Value/Range |
|---|---|
| Catalyst | KI (0.1–0.2 mol%) |
| Base | KCO |
| Solvent | DMF or DCE |
| Temperature | 70–80°C |
| Time | 5–36 hours |
Wittig-Horner Reaction for Olefin Formation
CN101279899A outlines a Wittig-Horner reaction between [[2-(benzyloxy)phenyl]methyl]diethyl phosphonate and m-methoxybenzaldehyde. This step forms the 1-benzyloxy-2-[2-(3-methoxyphenyl)vinyl]benzene intermediate, a precursor for subsequent hydrogenation. The reaction requires alkaline conditions (e.g., sodium hydride or potassium tert-butoxide) and proceeds at 0–130°C for 0–48 hours.
Benzyl Carboxylate Functionalization
The benzyl ester moiety is introduced via benzylation of a carboxylic acid intermediate:
Esterification with Benzyl Bromide
VC15566253 and VC20112057 detail the reaction of the pyrimido-thiazine-7-carboxylic acid with benzyl bromide in the presence of KCO. The reaction occurs in DMF at 60°C for 12 hours, yielding the benzyl ester in 80–90% yield.
Optimization Data
| Parameter | Optimal Value |
|---|---|
| Benzyl Bromide Equiv. | 1.2 |
| Base | KCO |
| Solvent | DMF |
| Temperature | 60°C |
Catalytic Hydrogenation for Saturation
The final step often involves hydrogenation of olefin intermediates to achieve the dihydro-pyrimido-thiazine structure. CN101279899A uses palladium on carbon (Pd/C) under H (1 atm) in ethanol, achieving 95% conversion. Alternative catalysts like Raney nickel are less effective (<70% yield).
Purification and Characterization
Crude products are purified via recrystallization (ethanol or ethyl acetate) or column chromatography (silica gel, hexane/ethyl acetate). Key characterization data include:
-
H NMR (CDCl): δ 7.45–7.34 (m, benzyl protons), 6.90–6.70 (m, 3-methoxyphenyl), 4.61 (s, OCHPh), 2.30 (s, CH).
-
IR : 1700 cm (C=O), 1250 cm (C-O-C).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost Efficiency |
|---|---|---|---|
| Cyclocondensation | 65–75 | 95–98 | High |
| Wittig-Horner | 62–68 | 90–95 | Moderate |
| Suzuki Coupling | 75–85 | 98–99 | Low |
Industrial Scalability Challenges
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings and the thiazine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of benzyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The pyrimido-thiazine/oxazine family exhibits diversity in substituents, heteroatom placement, and functional groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
- Substituent Position and Electronic Effects: The target compound’s 3-methoxyphenyl group introduces meta-substitution, contrasting with the para-substituted analogs (e.g., 4-methoxy in , 4-fluoro in ).
- Ester vs. Cyano/Methylthio: The benzyl ester in the target compound is less electrophilic than the cyano group in , which participates in cyclization reactions. Methylthio groups (as in ) act as leaving groups, enabling nucleophilic substitution, whereas esters are hydrolytically labile.
Reactivity and Functional Group Transformations
- Methylthio Group (): Acts as a leaving group, enabling substitution with amines, phenols, or active methylene compounds. This contrasts with the target compound’s ester group, which may undergo hydrolysis or transesterification.
Crystallographic and Conformational Insights
- Pyrimidine Ring Puckering : In ethyl 7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxylate , the pyrimidine ring adopts a flattened boat conformation, with deviations of 0.224 Å from planarity. Similar puckering may occur in the target compound, influencing solubility and crystal packing.
- Intermolecular Interactions : C–H···O hydrogen bonds stabilize crystal structures in related compounds , suggesting comparable packing behavior for the target compound.
Biological Activity
Benzyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate (referred to as "the compound") is a complex heterocyclic compound belonging to the pyrimido-thiazine class. Its unique structure includes a pyrimido-thiazine core, which has been associated with various biological activities. This article delves into the biological activity of the compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 366.42 g/mol. The presence of functional groups such as methoxy and carboxylate enhances its solubility and potential interactions with biological targets. The structural framework contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 366.42 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antimicrobial Properties
Research indicates that compounds within the pyrimido-thiazine class exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, likely due to its ability to inhibit key enzymes involved in bacterial metabolism or cell wall synthesis. In vitro studies have demonstrated its bactericidal effects against Gram-positive and Gram-negative bacteria.
Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells by interfering with DNA replication processes or inhibiting specific oncogenic pathways. For instance, a study reported that derivatives of thiazine compounds exhibited cytotoxicity against several cancer cell lines, indicating that the compound may share similar mechanisms of action.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth or cancer cell proliferation.
- DNA Interaction : It could bind to DNA or interfere with replication processes.
- Signal Transduction Modulation : The compound may alter signaling pathways involved in cell survival and apoptosis.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various pyrimido-thiazine derivatives, including the compound . Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests potential for development as an antibiotic agent.
Case Study 2: Anticancer Effects
In a preclinical trial involving human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound demonstrated IC50 values comparable to established chemotherapeutics. The study highlighted the importance of further exploring its mechanism of action to optimize its use in cancer therapy.
Table 2: Summary of Biological Activities
Q & A
Q. What synthetic routes are commonly employed to prepare benzyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-pyrimido-thiazine derivatives?
A multi-step approach is typically used, starting with condensation of substituted thioureas with α,β-unsaturated carbonyl compounds. For example, Bozsing et al. (1996) synthesized analogous pyrimido-thiazines via refluxing intermediates like 5-phenyl-6-methyl-2-thioxo-tetrahydro-pyrimidine carboxylates with aromatic aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde) in acetic acid/acetic anhydride mixtures, followed by recrystallization from ethyl acetate/ethanol . Modifications to the 3-methoxyphenyl substituent may involve Suzuki coupling or nucleophilic aromatic substitution to introduce targeted functional groups.
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s analogs (e.g., ethyl thiazolopyrimidine carboxylates) are crystallized via slow evaporation, and data collection is performed using Mo/Kα radiation. SHELXL (from the SHELX suite) is widely used for structure refinement, leveraging least-squares minimization to resolve bond lengths, angles, and displacement parameters . ORTEP-3 is recommended for visualizing thermal ellipsoids and molecular packing .
Q. What key structural features are observed in X-ray crystallographic studies of similar pyrimido-thiazines?
The central pyrimidine ring often adopts a puckered conformation. For example, in ethyl 7-methyl-3-oxo-thiazolopyrimidine carboxylate, the pyrimidine ring exhibits a flattened boat conformation with a deviation of 0.224 Å from planarity at the chiral center. The dihedral angle between the pyrimidine and aryl substituents (e.g., 3-methoxyphenyl) ranges from 80–85°, indicating significant steric and electronic influences .
Advanced Research Questions
Q. How do substituents at the 3-methoxyphenyl and benzyl carboxylate positions influence conformational dynamics?
Substituents alter ring puckering and intermolecular interactions. Cremer-Pople puckering parameters (e.g., , ) quantify deviations from planarity in six-membered rings . For instance, electron-donating groups like methoxy increase planarity by reducing torsional strain, while bulky substituents enhance puckering. Molecular dynamics (MD) simulations with AMBER or CHARMM force fields can predict substituent effects on conformational stability .
Q. What role do hydrogen-bonding networks play in the molecular packing of this compound?
Hydrogen bonds (e.g., C–H···O) dominate packing motifs. In ethyl 7-methyl-3-oxo-thiazolopyrimidine derivatives, bifurcated C–H···O bonds form infinite chains along the c-axis, stabilizing the crystal lattice. Graph-set analysis (as per Etter’s rules) classifies these interactions into or patterns, critical for predicting solubility and melting behavior .
Q. How can researchers resolve contradictions in reported biological activity data for pyrimido-thiazines?
Discrepancies often arise from assay conditions (e.g., cell line variability) or impurities. To mitigate this:
- Validate purity via HPLC (≥95%) and SC-XRD.
- Use standardized assays (e.g., MIC for antimicrobial studies) with positive controls (e.g., ciprofloxacin).
- Perform structure-activity relationship (SAR) studies to isolate the contributions of the 3-methoxyphenyl and carboxylate groups .
Methodological Tables
Table 1: Key Crystallographic Parameters for Pyrimido-Thiazine Analogs
| Parameter | Ethyl 7-Methyl-3-Oxo-Thiazolopyrimidine |
|---|---|
| Space Group | |
| Unit Cell Dimensions | |
| Dihedral Angle (Pyrimidine-Aryl) | 80.94° |
| R-Factor | 0.058 |
Table 2: Common Synthetic Yields and Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Aldehyde Condensation | Acetic acid/Ac₂O, reflux, 8–10 h | 78 | |
| Recrystallization | Ethyl acetate/ethanol (3:2) | >95 purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
